molecular formula C9H17NO2 B15307228 ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B15307228
M. Wt: 171.24 g/mol
InChI Key: HRUQRKOQOOUEJT-ZETCQYMHSA-N
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Description

Ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and is substituted with ethyl and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can be synthesized through several methods. One common approach is the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The pyrrolidine ring may interact with enzymes or receptors, influencing their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4,4-dimethylpyrrolidine-3-carboxylate: Lacks the stereochemistry at the 3-position.

    Mthis compound: Has a methyl group instead of an ethyl group.

    Ethyl (3S)-4-methylpyrrolidine-3-carboxylate: Has a single methyl group at the 4-position.

These comparisons highlight the uniqueness of this compound in terms of its specific stereochemistry and functional groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

ethyl (3S)-4,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C9H17NO2/c1-4-12-8(11)7-5-10-6-9(7,2)3/h7,10H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

HRUQRKOQOOUEJT-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CNCC1(C)C

Canonical SMILES

CCOC(=O)C1CNCC1(C)C

Origin of Product

United States

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